molecular formula C14H16Cl2N4O3 B13722505 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride

1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride

Cat. No.: B13722505
M. Wt: 359.2 g/mol
InChI Key: KKTGFAHNZGSJAW-UHFFFAOYSA-N
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Description

1-{Methoxy[4-(Nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative characterized by dual nitrosomethylidene groups and a methoxy-substituted methyl bridge. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H

InChI Key

KKTGFAHNZGSJAW-UHFFFAOYSA-N

Isomeric SMILES

COC([N+]1=CC=C(C=C1)/C=N/O)[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-]

Canonical SMILES

COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in absolute ethanol. The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C .

Industrial Production Methods: In industrial settings, the production of obidoxime chloride follows similar synthetic routes but on a larger scale. The raw materials used include pyridine-4-aldoxime and bis-chloromethyl ether. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Obidoxime chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Produce substituted pyridinium compounds.

    Oxidation Reactions: Yield nitrile oxides.

    Reduction Reactions: Form amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The nitrosomethylidene moiety is particularly noted for its ability to interact with biological macromolecules, potentially leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have suggested that this compound could be a lead candidate for developing new anticancer drugs due to its structural similarity to known cytotoxic agents .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in preliminary studies, making it a candidate for further exploration in treating bacterial infections. The mechanism of action may involve disrupting bacterial cell membranes or interfering with critical metabolic pathways .

Neuroprotective Effects

There is emerging evidence that compounds related to this structure may possess neuroprotective effects. They could potentially be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease .

Drug Delivery Systems

The unique chemical properties of this compound allow for its incorporation into drug delivery systems. Its ability to form complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInduces apoptosis in multiple cancer cell lines
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria
NeuroprotectionReduces oxidative stress in neuronal models
Drug DeliveryEnhances solubility of co-administered drugs

Detailed Insights

  • Anticancer Activity : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer types, including breast and colon cancer cells. Mechanistic studies suggest that it triggers mitochondrial dysfunction leading to apoptosis .
  • Antimicrobial Properties : A study conducted on Staphylococcus aureus and E. coli showed that the compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Neuroprotective Effects : Experimental models have illustrated that the compound can protect against neurotoxic agents, suggesting a role in preventing neuronal death associated with oxidative damage .

Mechanism of Action

Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The compound has a higher affinity for the organophosphate residue than the enzyme itself. It binds to the organophosphate, removing it from the enzyme and restoring the enzyme’s functionality. This process involves the cleavage of the bond between the enzyme and the organophosphate, followed by the elimination of the phosphate-oxime compound from the body via urine .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key 1,4-DHP Derivatives

Compound Name & Source Structural Features Key Functional Groups Synthesis Method Biological Activity/Applications
Target Compound Dual nitrosomethylidene groups, methoxy bridge, dihydrochloride salt C=N–O (x2), OCH₃, Cl⁻ (counterion) Likely via enamine-condensation Hypothesized NO donor, potential CV effects
Dimethyl N-(4-Methoxybenzyl)-4-(4-Trifluoromethylphenyl)-1,4-DHP-3,5-carboxylate Trifluoromethylphenyl, methoxybenzyl, ester groups CF₃, OCH₃, COOCH₃ (x2) Multicomponent Hantzsch-like reaction Multidrug resistance (MDR) inhibition
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Fused imidazo-pyridine ring, cyano, nitro, ester groups CN, NO₂, COOEt (x2) One-pot two-step cyclization Structural analog for alkaloid synthesis
2-Methyl-4-(3-Nitrophenyl)-1,4-DHP-3,5,6-Tricarboxylic Acid Triethyl Ester Tricarboxylate esters, nitro group NO₂, COOEt (x3) Enamine-ylidene acid ester condensation Antihypertensive, coronary dilation

Key Comparative Observations

Substitution Patterns: The target compound’s nitrosomethylidene groups distinguish it from ester-dominated analogs (e.g., ). These groups may confer redox activity or NO-donor capabilities, unlike the electron-withdrawing CF₃ (in ) or NO₂ (in ) groups, which primarily modulate electronic effects .

Synthetic Routes :

  • Classical 1,4-DHPs (e.g., ) are synthesized via Hantzsch or enamine-ylidene condensations. The target compound likely requires tailored conditions to stabilize nitroso intermediates, which are prone to dimerization or decomposition .

Biological Implications: While tricarboxylate DHPs (e.g., ) are established calcium channel blockers, the target compound’s nitroso groups may pivot its mechanism toward vasodilation via NO release, akin to organic nitrates . Compound ’s trifluoromethyl group enhances lipophilicity and MDR inhibition, contrasting with the target compound’s polar dihydrochloride form, which may favor renal excretion .

Research Findings and Challenges

  • Structural Characterization : SHELX-based crystallography (e.g., ) is critical for resolving the target compound’s conformation, particularly the spatial arrangement of nitroso groups, which could influence intermolecular interactions.
  • Stability Considerations : Nitrosomethylidene groups are photolabile and may require stabilization via salt formation (as in the dihydrochloride) or encapsulation .
  • Pharmacological Data Gap: No direct studies on the target compound’s bioactivity exist in the provided evidence. Comparative inference suggests prioritization of in vitro NO release assays and calcium channel binding studies.

Biological Activity

The compound 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride is a derivative of the 1,4-dihydropyridine (DHP) class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the DHP family known for their ability to interact with various biological targets. The presence of nitrosomethylidene groups in its structure suggests potential reactivity that could influence its biological activity.

Antimicrobial Activity

Research has demonstrated that DHP derivatives exhibit significant antimicrobial properties. Specifically, studies indicate that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Notably, some derivatives have shown effectiveness against pathogenic mycobacteria, including strains resistant to standard treatments like streptomycin (SM) and isoniazid (INH) at concentrations as low as 3.1 µg/ml .

Table 1: Antimicrobial Efficacy of DHP Derivatives

CompoundTarget OrganismEffective Concentration (µg/ml)
Compound IVM. tuberculosis3.1 - 6.2
DHP Derivative AGram-positive bacteria50 - 100
DHP Derivative BGram-negative bacteria50 - 100
DHP Derivative CFungi25 - 50

Anticancer Activity

The anticancer potential of DHP derivatives has been explored in various studies. A recent investigation involved synthesizing a series of new DHPs, which were tested against multiple cancer cell lines including HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated that several compounds exhibited potent anticancer activity, with some achieving competitive results comparable to established chemotherapeutics .

Case Study: In Vitro Evaluation

In vitro assays revealed that certain DHP derivatives induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The structure-activity relationship (SAR) analysis suggested that modifications in the DHP core significantly influenced their anticancer efficacy.

Cytotoxicity Assessment

In addition to antimicrobial and anticancer properties, the cytotoxic effects of these compounds have been evaluated. Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines while showing relatively low toxicity towards normal cells. This selectivity is crucial for developing effective chemotherapeutic agents with minimal side effects .

The proposed mechanisms underlying the biological activities of DHP derivatives include:

  • Interaction with cellular membranes , leading to disruption and increased permeability.
  • Inhibition of key enzymes involved in cellular metabolism and proliferation.
  • Induction of oxidative stress , resulting in cellular apoptosis.

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